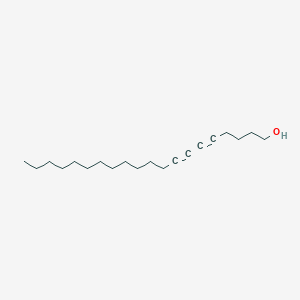

5,7-Eicosadiyn-1-ol

Description

5,7-Eicosadiyn-1-ol (CAS: 174063-93-5) is a long-chain aliphatic alcohol characterized by two conjugated triple bonds at positions 5 and 7, and a terminal hydroxyl group at position 1. Its molecular formula is C₂₀H₃₄O, with a molecular weight of 290.48 g/mol . The structure features a 20-carbon chain, making it significantly longer than many unsaturated alcohols used in industrial or cosmetic applications.

Properties

IUPAC Name |

icosa-5,7-diyn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-12,17-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMRCKQWEYSALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374462 | |

| Record name | 5,7-Eicosadiyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174063-93-5 | |

| Record name | 5,7-Eicosadiyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174063-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Eicosadiyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174063-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Eicosadiyn-1-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable long-chain alkyne precursor.

Formation of Triple Bonds:

Hydroxylation: The terminal alkyne is then hydroxylated to introduce the hydroxyl group at the 1st position. This can be done using reagents like osmium tetroxide (OsO₄) followed by reduction with sodium bisulfite (NaHSO₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5,7-Eicosadiyn-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Eicosadiyn-1-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,7-Eicosadiyn-1-ol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bonds can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5,7-Eicosadiyn-1-ol, comparisons are drawn with two alcohols: 3,7-Dimethyl-2,6-octadien-1-ol (a fragrance/cosmetic ingredient) and 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-ol (a tricyclic compound). Key differences in structure, reactivity, and safety are outlined below.

Structural and Functional Differences

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Unsaturation Type | Chain Length | Substituents |

|---|---|---|---|---|---|---|

| This compound | C₂₀H₃₄O | 290.48 | Terminal -OH, two triple bonds | Conjugated diyne | C20 | None |

| 3,7-Dimethyl-2,6-octadien-1-ol | C₁₀H₁₈O | 154.25 | Terminal -OH, two double bonds | Conjugated diene | C10 | Methyl groups at C3, C7 |

| 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-ol | Not provided | Not provided | -OH, phenyl groups, tricyclic framework | None | N/A | Phenyl groups |

- Chain Length : this compound’s extended C20 chain contrasts sharply with the C10 chain of 3,7-Dimethyl-2,6-octadien-1-ol, suggesting differences in volatility and solubility. Longer chains typically reduce volatility and increase hydrophobicity.

- Substituents : Methyl groups in 3,7-Dimethyl-2,6-octadien-1-ol enhance steric hindrance and may influence its aroma profile, whereas phenyl groups in the tricyclic compound increase lipophilicity and structural complexity .

Physicochemical Properties

- Reactivity : The triple bonds in this compound are prone to cycloaddition or radical reactions, unlike the double bonds in 3,7-Dimethyl-2,6-octadien-1-ol, which participate in electrophilic additions.

- Solubility : The hydroxyl group in all three compounds confers some polarity, but this compound’s long hydrocarbon chain likely reduces water solubility compared to the shorter 3,7-Dimethyl-2,6-octadien-1-ol.

Research Findings and Implications

- Reactivity Studies : The diyne group in this compound may enable [2+2] cycloadditions under UV light, a property absent in diene-containing analogs.

- Safety Gaps: Limited toxicological data for this compound highlights the need for further research, particularly regarding inhalation or chronic exposure risks.

Biological Activity

5,7-Eicosadiyn-1-ol is a polyunsaturated fatty alcohol that has garnered attention for its potential biological activities. This article examines its biological effects, including antimicrobial, antioxidant, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a long carbon chain with two triple bonds located at the 5th and 7th positions. Its molecular formula is . The unique structure contributes to its reactivity and potential biological activities.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to disrupt microbial cell membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be a valuable candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 15 |

These findings indicate that this compound could be beneficial in formulating dietary supplements aimed at enhancing antioxidant defenses in the body.

3. Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In vitro tests showed that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of key signaling pathways associated with cell survival.

Case Study: MCF-7 Cell Line

In a controlled study:

- Concentration : Cells were treated with varying concentrations (10 µM to 50 µM).

- Results : Significant reduction in cell viability was observed at concentrations above 20 µM after 48 hours.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 20 | 60 |

| 50 | 30 |

This evidence supports the potential use of this compound in cancer therapy development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.